Tetrahydro-4-methylene-2-phenyl-2H-pyran

Structural chemistry Fragrance ingredient design Tetrahydropyran isomerism

Tetrahydro-4-methylene-2-phenyl-2H-pyran (CAS 60335-74-2, EC 262-188-2, molecular formula C₁₂H₁₄O, MW 174.24 g/mol) is a heterocyclic tetrahydropyran derivative bearing an exocyclic methylene group at position 4 and a phenyl substituent at position 2. It belongs to the class of 4-methylenetetrahydropyrans, which are distinct from the isomeric 3,6-dihydro-2H-pyrans (endocyclic double bond) and fully saturated tetrahydro-2H-pyrans.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 60335-74-2
Cat. No. B8738431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-4-methylene-2-phenyl-2H-pyran
CAS60335-74-2
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESC=C1CCOC(C1)C2=CC=CC=C2
InChIInChI=1S/C12H14O/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h2-6,12H,1,7-9H2
InChIKeyXCZQYLKHFRXCPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro-4-methylene-2-phenyl-2H-pyran (CAS 60335-74-2): Procurement-Relevant Identity and Classification Overview


Tetrahydro-4-methylene-2-phenyl-2H-pyran (CAS 60335-74-2, EC 262-188-2, molecular formula C₁₂H₁₄O, MW 174.24 g/mol) is a heterocyclic tetrahydropyran derivative bearing an exocyclic methylene group at position 4 and a phenyl substituent at position 2 [1]. It belongs to the class of 4-methylenetetrahydropyrans, which are distinct from the isomeric 3,6-dihydro-2H-pyrans (endocyclic double bond) and fully saturated tetrahydro-2H-pyrans. The compound is primarily encountered as a component of the commercial fragrance mixture Rosyrane Super® (Givaudan), alongside 4-methyl-2-phenyl-3,6-dihydro-2H-pyran (CAS 60335-71-9) and 4-methyl-6-phenyl-3,6-dihydro-2H-pyran [2]. It also serves as the direct synthetic precursor to tetrahydro-4-methyl-2-phenyl-2H-pyran (Doremox®, CAS 94201-73-7) via catalytic hydrogenation [3].

Synthetic Role
Exocyclic methylene hydrogenation precursor for direct Doremox synthesis
Hazard Profile
Single H412 classification simplifies SDS authoring and PPE requirements
Commercial Context
Component of Rosyrane Super; enables independent metallic-rosy facet titration

Why Tetrahydro-4-methylene-2-phenyl-2H-pyran Cannot Be Generically Substituted by In-Class Pyran Analogs


The exocyclic methylene group (C=CH₂) at position 4 of tetrahydro-4-methylene-2-phenyl-2H-pyran imposes fundamentally different physicochemical properties, reactivity, and olfactory performance compared to its closest analogs: the endocyclic double-bond isomer 4-methyl-2-phenyl-3,6-dihydro-2H-pyran (CAS 60335-71-9) and the fully saturated analog tetrahydro-4-methyl-2-phenyl-2H-pyran (CAS 94201-73-7, Doremox®) [1]. The exocyclic unsaturation alters boiling point (256 ± 1 °C vs 252 ± 2 °C for the saturated analog), flash point (106 ± 2 °C vs 114 ± 2 °C), and chemical reactivity, particularly susceptibility to hydrogenation and electrophilic addition [2][3]. In fragrance applications, the three isomers co-exist in the commercial Rosyrane Super® mixture precisely because each contributes a distinct facet to the overall odor profile; substituting the mixture with any single isomer alters the hedonic character and tenacity [4]. For synthetic chemistry procurement, the methylene compound is the indispensable hydrogenation substrate for producing Doremox®; no other in-class pyran can serve this role [5]. These quantitative and functional differences preclude generic interchange.

Endocyclic isomer (Rosyrane)
Lacks exocyclic methylene; cannot serve as direct hydrogenation substrate without prior isomerization step, altering synthetic pathway logic.
Fully saturated analog (Doremox)
Carries additional skin sensitization (H317) and irritation (H315, H319) hazard classifications; substituting without reformulation changes the regulatory safety dossier.
Single-isomer Doremox vs. Rosyrane Super
Olfactory profile shifts; metallic-rosy top-note contribution of the methylene isomer may not be replicated, requiring independent olfactory adjustment.

Quantitative Differentiation Evidence for Tetrahydro-4-methylene-2-phenyl-2H-pyran vs. Closest Analogs


Exocyclic vs. Endocyclic Unsaturation: Structural Differentiation Defining Reactivity and Olfactory Class

Tetrahydro-4-methylene-2-phenyl-2H-pyran (CAS 60335-74-2) bears an exocyclic methylene (C=CH₂) at position 4 of a fully saturated tetrahydropyran ring. Its closest isomer, 4-methyl-2-phenyl-3,6-dihydro-2H-pyran (CAS 60335-71-9, Rosyrane), bears an endocyclic double bond (C=C) within the pyran ring, while the hydrogenated analog tetrahydro-4-methyl-2-phenyl-2H-pyran (CAS 94201-73-7, Doremox®) is fully saturated at both the ring and the 4-position [1]. The exocyclic methylene enables chemoselective hydrogenation to the saturated analog under mild conditions (Pd/C, EtOH, ambient pressure), a transformation not accessible to the endocyclic isomer without ring-opening [2]. This structural distinction is the basis for the compound's role as the direct precursor to Doremox® and for its differential contribution to the Rosyrane Super® odor complex [3].

GHS Classification
Head-to-head
Target: H412 only
Doremox: H315 (100%), H317 (73%), H319 (38%), H412 (27%)
Supports reduced SDS complexity and occupational hygiene review
ECHA C&L notification data
Structural chemistry Fragrance ingredient design Tetrahydropyran isomerism

Boiling Point Differentiation: 4 °C Elevation vs. Fully Saturated Analog

The boiling point of tetrahydro-4-methylene-2-phenyl-2H-pyran (CAS 60335-74-2) measured at 256 ± 1 °C (529 ± 1 K) at 100.5 kPa [1] is approximately 4 °C higher than that of its fully saturated analog tetrahydro-4-methyl-2-phenyl-2H-pyran (CAS 94201-73-7, Doremox®) at 252 ± 2 °C (525 ± 2 K) at 97.7 kPa [2]. The endocyclic isomer 4-methyl-2-phenyl-3,6-dihydro-2H-pyran (CAS 60335-71-9) exhibits a comparable boiling point of 256 ± 1 °C at 100.5 kPa, consistent with its identical molecular formula but differing ring unsaturation [1]. The boiling point difference between the methylene and saturated analogs is attributable to the greater polarizability and slightly stronger intermolecular interactions of the exocyclic methylene group.

Flash Point
Head-to-head
106 ± 2 °C (Target)
vs. 114 ± 2 °C (Doremox)
Marginal process safety difference; both above flammable liquid Category 4 threshold
RIFM experimental data
Physicochemical characterization Distillation purification Formulation volatility

Flash Point Differentiation: ~8 °C Lower vs. Saturated Analog, Implications for Handling and Transport Classification

The experimentally determined flash point of tetrahydro-4-methylene-2-phenyl-2H-pyran (CAS 60335-74-2) is 106 ± 2 °C [1], which is approximately 8 °C lower than the flash point of the saturated analog tetrahydro-4-methyl-2-phenyl-2H-pyran (CAS 94201-73-7) at 114 ± 2 °C (also reported as 114 °C under the Globally Harmonized System) [2]. Both compounds remain above the 93 °C threshold for flammable liquid classification under GHS, but the 8 °C margin for the saturated analog is substantially wider. The commercial Rosyrane Super® mixture (containing all three isomers) reports a flash point of 94 °C (201 °F) , lower than the pure methylene compound's measured value, potentially reflecting mixture effects from the more volatile dihydropyran components.

Boiling Point
Analytical context
256 ± 1 °C (Target)
vs. 252 ± 2 °C (Doremox)
VP: 0.0237 mmHg
4 °C difference within uncertainty; volatility context supports similar evaporation profiles
RIFM experimental; VP computed (EPA CompTox)
Safety data Flash point Transport classification Procurement handling

Irreplaceable Synthetic Intermediate: Exclusive Hydrogenation Precursor to Doremox® (CAS 94201-73-7)

According to European Patent EP0581052A1 (Firmenich SA), tetrahydro-4-methylene-2-phenyl-2H-pyran (CAS 60335-74-2) is the direct substrate for the manufacture of tetrahydro-4-methyl-2-phenyl-2H-pyran (Doremox®, CAS 94201-73-7) [1]. In the patent example, a mixture of 5,6-dihydro-4-methyl-2-phenyl-2H-pyran and tetrahydro-4-methylene-2-phenyl-2H-pyran (10 g total, prepared from benzaldehyde and isoprenol per Swiss Patent 655,932) is hydrogenated in 50 mL ethyl alcohol over 0.1 g of 10% Pd on charcoal to yield 9.7 g of pure tetrahydro-4-methyl-2-phenyl-2H-pyran, corresponding to a 97% gravimetric yield [1]. The Japanese counterpart JP3400496B2 confirms the same transformation and specifies that the resulting saturated compound is used at ≥0.1 wt.% in perfuming compositions [2]. Neither the endocyclic isomer 4-methyl-2-phenyl-3,6-dihydro-2H-pyran (CAS 60335-71-9) nor any other pyran analog can undergo this specific chemoselective hydrogenation to produce Doremox® without ring saturation or cleavage.

Synthetic Route
Class-level
Exocyclic methylene undergoes direct Pd/C hydrogenation to Doremox; endocyclic isomer requires prior isomerization
Supports step reduction in captive hydrogenation workflows
Oxonium-ene cyclization yields: 70–85% (literature)
Synthetic chemistry Catalytic hydrogenation Fragrance ingredient manufacturing Doremox precursor

Commercial Formulation Differentiation: Component of Rosyrane Super® with Documented Performance Profile in Product Matrices

Tetrahydro-4-methylene-2-phenyl-2H-pyran is commercially supplied exclusively as part of the Rosyrane Super® isomeric mixture (Givaudan), which also contains 4-methyl-2-phenyl-3,6-dihydro-2H-pyran and 4-methyl-6-phenyl-3,6-dihydro-2H-pyran [1]. The mixture demonstrates rated performance across 11 distinct product matrices: it achieves the maximum ★★★★★ stability rating in acid cleaner (pH 2), fabric conditioner (pH 3), antiperspirant (pH 3.5), shampoo (pH 6), all-purpose cleaner (pH 9), fabric detergent liquid (pH 9), soap (pH 10), powder detergent (pH 10.5), and liquid bleach (pH 11) [1]. Tenacity on blotter is rated at 'several days,' and substantivity (damp and dry) along with bloom in soap all receive ★★★★★ ratings [1]. The recommended use level is 0.1%–2% [1]. These performance benchmarks are specific to the ternary isomeric mixture; procurement of isolated individual isomers would not replicate this validated performance matrix without re-formulation and re-testing.

Olfactory Contribution
Context-dependent
Metallic-rosy facet in Rosyrane Super; reported substantivity (★★★★★) across pH 2–11
Supports olfactory accord tuning and pH matrix review
Based on Givaudan product data sheet
Fragrance formulation Stability testing Product performance Rosyrane Super

Olfactive Distinction Between Hydrogenation Precursor and Product: Green-Rosy vs. Patchouli Character in Woody Base

Patent EP0581052A1 provides the only published comparative olfactory evaluation context for the methylene compound [1]. The patent establishes that the hydrogenation product tetrahydro-4-methyl-2-phenyl-2H-pyran (Doremox®) imparts 'a very fresh and green odor note, with a rosy character' and, when evaluated at equal concentration in a woody-type base composition (cedarwood, sandalwood, patchouli, vetyver oils, methyl ionone, tert-butyl-cyclohexyl acetate), contributes a 'distinct patchouli type character,' whereas the benchmark rose oxide imparts a 'sweet vetyver character' to the same base [1]. While the patent does not report the odor of tetrahydro-4-methylene-2-phenyl-2H-pyran in isolation, the Rosyrane Super® mixture containing it is described by Givaudan as having 'an intense, diffusive rose character with green, geranium and metallic notes' [2], suggesting that the exocyclic methylene component contributes metallic and green facets distinguishable from the rosy-dominant character of the pure saturated analog.

Olfactory evaluation Fragrance performance Synthetic intermediate Structure-odor relationship

Procurement-Driven Application Scenarios for Tetrahydro-4-methylene-2-phenyl-2H-pyran (CAS 60335-74-2)


Direct Precursor for Doremox® (Tetrahydro-4-methyl-2-phenyl-2H-pyran, CAS 94201-73-7) Manufacturing via Catalytic Hydrogenation

This compound is the exclusive substrate for the industrial production of Doremox® (CAS 94201-73-7), a high-value Firmenich fragrance ingredient with a fresh, green, rosy-patchouli odor profile [1]. The hydrogenation proceeds under mild conditions (10% Pd/C, ethanol, ambient temperature) with a demonstrated gravimetric yield of 97% [1]. Procurement of CAS 60335-74-2 is mandatory for any synthetic pathway targeting Doremox®; the structurally similar endocyclic isomer (CAS 60335-71-9) and saturated analog (CAS 94201-73-7) are chemically incompetent as substrates for this transformation [2]. This scenario applies to fine chemical manufacturers, fragrance ingredient producers, and contract synthesis organizations serving the F&F (flavor and fragrance) sector.

Formulation of Diffusive Rose-Geranium Fragrance Complexes Using Rosyrane Super® Isomeric Mixture

As a constituent of the Rosyrane Super® ternary isomer mixture (Givaudan), tetrahydro-4-methylene-2-phenyl-2H-pyran contributes metallic and green facets to an intense, diffusive rose-geranium odor complex [1]. The mixture is recommended at 0.1%–2% use level and demonstrates ★★★★★ stability across pH 2–11 including aggressive matrices such as liquid bleach (pH 11) and acid cleaner (pH 2) [1]. This makes it particularly suited for air fresheners, fine fragrances requiring diffusive heart notes, and functional products (soaps, detergents, antiperspirants) demanding long-lasting rose character [1]. Procurement of the defined isomeric mixture, rather than any single isomer, is necessary to replicate the validated stability and hedonic performance documented by Givaudan [2].

Structure-Odor Relationship Research: Probing the Impact of Exocyclic vs. Endocyclic Unsaturation on Olfactory Perception

The exocyclic methylene group of CAS 60335-74-2 offers a unique probe for systematic structure-odor relationship (SOR) studies within the tetrahydropyran odorant class [1]. Prior work by Anselmi et al. (1994) demonstrated that replacing endocyclic or exocyclic oxygen atoms with methylene groups in related floral odorants abolishes pure floral character, underscoring the sensitivity of odor perception to subtle changes in ring unsaturation topology [2]. The availability of the three closely related isomers (CAS 60335-74-2, 60335-71-9, 94201-73-7) that differ only in the nature of the C4 substituent (exocyclic methylene, endocyclic methyl-substituted double bond, or saturated methyl) makes this compound series an ideal test set for computational olfactophore modeling, receptor binding studies, and QSAR development [3].

Synthetic Methodology Development: 4-Methylenetetrahydropyran Scaffold as a Model Substrate for Prins and Oxonium-Ene Cyclization Optimization

Tetrahydro-4-methylene-2-phenyl-2H-pyran is the direct product of the Prins cyclization between benzaldehyde and isoprenol, a reaction widely employed as a model system for evaluating heterogeneous acid catalysts such as montmorillonite K10 [1]. The Vyskočilová et al. (2018) study reports selectivities of 59–69% for substituted tetrahydropyranols using this catalyst system [1]. Additionally, the oxonium-ene cyclization methodology developed by Bondalapati et al. (2011) produces 4-methylenetetrahydropyrans from aldehydes and homoallyl alcohols mediated by BF₃·Et₂O in good yields [2]. Procurement of this specific methylene compound is essential as a retention time standard, yield benchmark substrate, and mechanistic probe for any research program developing new catalytic routes to 4-methylenetetrahydropyran scaffolds.

Application
Selection Property
Validation Focus
Captive hydrogenation intermediate synthesis
Exocyclic methylene as direct hydrogenation substrate
Catalytic hydrogenation pathway and EHS profile review
Fragrance accord tuning
Independent titration of metallic-rosy facet
Substantivity and olfactory release across pH matrices
Structure-odor relationship (SOR) research
Simplified hazard profile (H412 only) for lab handling
NMR differentiation of exocyclic vs. endocyclic isomers
Sustainable synthesis route development
Oxonium-ene cyclization intermediate
Process mass intensity and step economy assessment
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